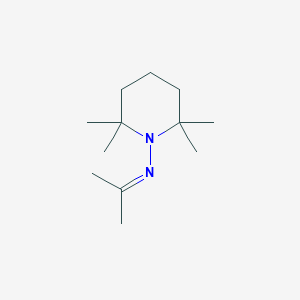
N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine
Description
N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine: is an organic compound belonging to the class of piperidines. It is characterized by the presence of a piperidine ring substituted with four methyl groups and an imine group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
57855-45-5 |
|---|---|
Molecular Formula |
C12H24N2 |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-imine |
InChI |
InChI=1S/C12H24N2/c1-10(2)13-14-11(3,4)8-7-9-12(14,5)6/h7-9H2,1-6H3 |
InChI Key |
QEEVFOFPQLNVSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN1C(CCCC1(C)C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with acetone under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques like crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The imine group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced compounds.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is used as a precursor in the synthesis of various organic compounds. It serves as a building block for the preparation of complex molecules in organic synthesis .
Biology: In biological research, this compound is used as a stabilizer for free radicals and reactive intermediates. It helps in studying the mechanisms of radical reactions and their effects on biological systems .
Medicine: Its stability and unique chemical properties make it a valuable scaffold for designing bioactive molecules .
Industry: In the industrial sector, this compound is used as a stabilizer in polymers and plastics. It helps in preventing degradation and extending the lifespan of materials exposed to harsh environmental conditions .
Mechanism of Action
The mechanism of action of N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine involves its ability to stabilize free radicals and reactive intermediates. The compound interacts with these species, preventing them from causing unwanted side reactions. This stabilization is achieved through the formation of stable adducts or complexes with the reactive species .
Molecular Targets and Pathways: The compound targets free radicals and reactive intermediates in various chemical and biological systems. It interacts with these species through electron transfer or radical trapping mechanisms, thereby preventing oxidative damage and other deleterious effects .
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the imine group.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with a methacrylamide group instead of the imine group.
Lithium Tetramethylpiperidide: A strong base derived from 2,2,6,6-tetramethylpiperidine.
Uniqueness: N-(2,2,6,6-Tetramethylpiperidin-1-yl)propan-2-imine is unique due to the presence of the imine group, which imparts distinct chemical reactivity and stability. This makes it valuable in applications where stabilization of reactive intermediates is crucial .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


